molecular formula C16H27NO4 B555075 2,5-Dioxopyrrolidin-1-yl dodecanoate CAS No. 14565-47-0

2,5-Dioxopyrrolidin-1-yl dodecanoate

Cat. No. B555075
CAS RN: 14565-47-0
M. Wt: 297.39 g/mol
InChI Key: LRKGVVJOUNKTGG-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl dodecanoate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It has a molecular weight of 297.39 and a formula of C16H27NO4 .


Synthesis Analysis

The synthesis of 2,5-Dioxopyrrolidin-1-yl dodecanoate and related compounds has been studied in the context of anticonvulsant research . An optimized coupling reaction was applied to yield several hybrid compounds .


Molecular Structure Analysis

The molecular structure of 2,5-Dioxopyrrolidin-1-yl dodecanoate is represented by the SMILES string CCCCCCCCCCCC(=O)ON1C(=O)CCC1=O .


Chemical Reactions Analysis

While specific chemical reactions involving 2,5-Dioxopyrrolidin-1-yl dodecanoate are not detailed in the search results, related compounds have been shown to interact with voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels at very high concentrations .


Physical And Chemical Properties Analysis

2,5-Dioxopyrrolidin-1-yl dodecanoate is a white solid . It has a melting point of 76-77 °C and a predicted boiling point of 392.3±25.0 °C . The relative density (water = 1) is predicted to be 1.07±0.1 g/cm3 .

Scientific Research Applications

Anticonvulsant Research

“2,5-Dioxopyrrolidin-1-yl” compounds have been studied for their potential as anticonvulsants . These compounds have shown potent anticonvulsant properties and broad-spectrum activity in animal seizure models . They have been found to interact with voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels .

Pain Management

Some “2,5-Dioxopyrrolidin-1-yl” compounds have shown activity in pain models . For example, one compound was effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .

Biochemical Reagent

“2,5-Dioxopyrrolidin-1-yl dodecanoate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Monoclonal Antibody Production

“2,5-Dioxopyrrolidin-1-yl” compounds have been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures . These compounds can increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Glycosylation Control

“2,5-Dioxopyrrolidin-1-yl” compounds have been found to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, these compounds might also be used to control the level of the galactosylation for the N-linked glycans .

Drug Development

“2,5-Dioxopyrrolidin-1-yl” compounds have been developed as anti-tuberculosis therapeutic compounds . Further structural optimization of these compounds could lead to improved production and quality control of monoclonal antibodies .

Future Directions

The promising in vivo activity profile and drug-like properties of related compounds make them interesting candidates for further preclinical development . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-2-3-4-5-6-7-8-9-10-11-16(20)21-17-14(18)12-13-15(17)19/h2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKGVVJOUNKTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384360
Record name Succinimidyl laurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl dodecanoate

CAS RN

14565-47-0
Record name Succinimidyl laurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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